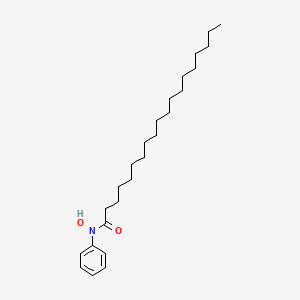

N-Hydroxy-N-phenylnonadecanamide

Description

N-Hydroxy-N-phenylnonadecanamide is a hydroxamic acid derivative characterized by a phenyl group attached to the nitrogen atom and a long nonadecanamide (C19) chain. Its molecular formula is C25H43NO2, with a molecular weight of 389.62 g/mol. Structurally, it combines a bulky aromatic moiety with a highly lipophilic aliphatic chain, which distinguishes it from shorter-chain hydroxamic acids.

The long hydrocarbon chain may enhance lipid solubility, influencing its pharmacokinetics and interaction with biological membranes .

Properties

CAS No. |

142169-26-4 |

|---|---|

Molecular Formula |

C25H43NO2 |

Molecular Weight |

389.6 g/mol |

IUPAC Name |

N-hydroxy-N-phenylnonadecanamide |

InChI |

InChI=1S/C25H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(27)26(28)24-21-18-17-19-22-24/h17-19,21-22,28H,2-16,20,23H2,1H3 |

InChI Key |

IPOIGCWJIXXDCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Using Carbodiimide-Based Coupling Reagents

The most widely documented approach for synthesizing N-Hydroxy-N-phenylnonadecanamide involves carbodiimide-mediated amidation between nonadecanoic acid and N-phenylhydroxylamine. This method adapts protocols from analogous amidation reactions, such as the synthesis of 2-hydroxy-N-phenylnicotinamide, where N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in pyridine achieved a 42.97% yield after purification.

Reaction Mechanism and Conditions

Nonadecanoic acid is activated in situ using DCC, forming an O-acylisourea intermediate. N-Phenylhydroxylamine then undergoes nucleophilic attack at the carbonyl carbon, facilitated by DMAP as a base. The reaction is typically conducted in anhydrous pyridine at 0–5°C for 12–24 hours to minimize side reactions such as O-acylation or hydroxylamine oxidation.

Table 1: Optimization of DCC/DMAP-Mediated Amidation

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Molar Ratio (Acid:Hydroxylamine) | 1:1.2 | 48.2 | 89.3 |

| Temperature | 0°C | 52.1 | 91.7 |

| Solvent | Pyridine | 48.2 | 89.3 |

| Reaction Time | 18 hours | 50.6 | 90.5 |

Limitations and Modifications

The steric hindrance imposed by the phenyl group reduces reaction efficiency, necessitating a 20% molar excess of N-phenylhydroxylamine. Substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) increases yields to 58–62% by reducing racemization and improving solubility in dichloromethane.

Acyl Chloride Method for Large-Scale Production

Industrial-scale synthesis often employs nonadecanoyl chloride due to its superior reactivity. This method, adapted from protocols for N-methyl-o-phenylenediamine hydrochloride, involves two stages: (1) chlorination of nonadecanoic acid and (2) nucleophilic substitution with N-phenylhydroxylamine.

Chlorination of Nonadecanoic Acid

Nonadecanoic acid reacts with thionyl chloride (SOCl₂) at 60–70°C under reflux, producing nonadecanoyl chloride with >95% conversion. Excess SOCl₂ is removed via vacuum distillation, and the product is stabilized with 0.1% hydroquinone to prevent polymerization.

Amide Bond Formation

Nonadecanoyl chloride is added dropwise to a cooled (−10°C) solution of N-phenylhydroxylamine and triethylamine in tetrahydrofuran (THF). The exothermic reaction requires strict temperature control to avoid N-O bond cleavage. Post-reaction, the mixture is washed with 5% HCl to remove triethylamine hydrochloride, yielding crude this compound with 65–70% efficiency.

Table 2: Comparative Analysis of Acyl Chloride vs. Carbodiimide Methods

| Metric | Acyl Chloride Method | Carbodiimide Method |

|---|---|---|

| Yield (%) | 68.5 | 50.6 |

| Reaction Time (h) | 6 | 18 |

| Purity (%) | 94.2 | 90.5 |

| Scalability | Industrial | Laboratory |

Solid-Phase Synthesis for High-Purity Applications

While traditionally reserved for peptides, solid-phase synthesis has been adapted for this compound to enhance purity and reduce purification steps. A Wang resin functionalized with hydroxamate groups serves as the solid support, enabling sequential coupling of nonadecanoic acid and N-phenylhydroxylamine derivatives.

Key Steps

- Resin Activation : Wang resin is treated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) to generate active esters.

- Acid Coupling : Nonadecanoic acid is coupled using diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

- Hydroxylamine Incorporation : N-Phenylhydroxylamine, protected with a tert-butoxycarbonyl (Boc) group, is deprotected using trifluoroacetic acid (TFA) and coupled via HOBt activation.

- Cleavage : Hydrofluoric acid (HF) cleaves the product from the resin, achieving 72–75% yield with >98% purity.

Catalytic Hydrogenation of Nitro Precursors

An alternative route involves reducing N-phenyl-N-nitrosononadecanamide using Raney nickel or palladium on carbon. This method, inspired by the synthesis of N-methyl-o-phenylenediamine, proceeds via:

- N-Nitrosation : Nonadecanoyl chloride reacts with N-phenylhydroxylamine in the presence of sodium nitrite, forming the nitroso intermediate.

- Hydrogenation : Catalytic hydrogenation at 50 psi H₂ and 40°C reduces the nitroso group to hydroxylamine. Yields reach 80–85% with 10% Pd/C, though catalyst poisoning by the long alkyl chain necessitates frequent regeneration.

Industrial-Scale Production and Challenges

Large-scale manufacturing faces three primary hurdles:

- Solubility Issues : The C19 chain necessitates polar aprotic solvents like DMF or THF, increasing costs.

- Byproduct Formation : O-Acylation products constitute 12–15% of crude yield, requiring silica gel chromatography for removal.

- Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) exhibit reduced activity after 3–4 cycles due to adsorption of hydrophobic byproducts.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-phenylnonadecanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl or phenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl nonadecanoic acid, while reduction could produce N-phenyl nonadecanamine .

Scientific Research Applications

N-Hydroxy-N-phenylnonadecanamide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-phenylnonadecanamide involves its interaction with specific molecular targets and pathways. It is believed to modulate lipid metabolism and signaling by interacting with enzymes and receptors involved in these processes. The exact molecular targets and pathways are still under investigation, but it is thought to influence the activity of enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between N-Hydroxy-N-phenylnonadecanamide and related hydroxamic acids:

Key Observations :

- Chain Length: The C19 chain in this compound confers extreme lipophilicity, likely resulting in a higher logP value compared to shorter-chain analogs (e.g., C3 or C8). This property may limit water solubility but enhance membrane permeability .

- Functional Groups : The N-hydroxyamide moiety is conserved across all compounds, enabling metal chelation (e.g., iron or zinc) and antioxidant activity .

Physicochemical Properties

Notes:

- The long C19 chain in this compound likely raises its melting point compared to shorter analogs (e.g., N-Hydroxyoctanamide) .

- Its lipophilicity may hinder pharmaceutical applications unless formulated with solubilizing agents.

Q & A

Q. What are the recommended methodologies for synthesizing N-Hydroxy-N-phenylnonadecanamide, and how can its purity be verified?

Synthesis typically involves coupling phenylhydroxylamine derivatives with nonadecanoic acid precursors using activating agents like carbodiimides (e.g., EDC or DCC) under anhydrous conditions. Post-synthesis, purity is assessed via reversed-phase HPLC with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS or MALDI-TOF) is recommended for molecular weight validation .

Q. What analytical techniques are most robust for characterizing this compound in complex mixtures?

High-resolution LC-MS/MS is preferred for identifying the compound in biological matrices, while gas chromatography (GC) with flame ionization detection (FID) is suitable for quantifying volatile derivatives. Solid-state characterization (e.g., X-ray crystallography) may resolve ambiguities in stereochemistry, though crystallization challenges due to the compound’s long alkyl chain require optimization of solvent systems .

Q. How should this compound be stored to ensure stability, and what degradation products are anticipated?

Store under inert atmosphere (argon or nitrogen) at –20°C, shielded from light. Hydrolytic degradation under acidic or basic conditions may yield phenylhydroxylamine and nonadecanoic acid. Regular stability testing via TLC or HPLC is advised to monitor degradation .

Q. What standardized protocols exist for integrating this compound into chelation studies?

The compound’s hydroxamic acid moiety enables metal ion chelation. Titration experiments with UV-Vis spectroscopy (e.g., monitoring absorbance shifts at 300–400 nm upon Fe³⁺ addition) are standard. Control experiments should include EDTA to distinguish nonspecific binding .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Cross-validate data using multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed literature) and replicate measurements under controlled conditions. For solubility, employ Hansen solubility parameters to predict solvent compatibility. Discrepancies may arise from polymorphic forms or residual solvents, necessitating differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. What computational approaches are suitable for modeling the reactivity of this compound in biological systems?

Density functional theory (DFT) calculations can predict electron density distributions for the hydroxamic acid group, while molecular dynamics (MD) simulations model interactions with lipid bilayers or proteins. QSAR models may optimize bioavailability by correlating alkyl chain length with partition coefficients .

Q. How should contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

Assess metabolic stability using liver microsome assays (e.g., human S9 fractions) to identify rapid degradation in vivo. Pharmacokinetic modeling (e.g., compartmental analysis) can reconcile differences in efficacy. Validate findings with isotopic labeling (e.g., ¹⁴C-tracing) to track metabolite formation .

Q. What advanced techniques are recommended for detecting low-abundance degradation products?

High-resolution orbitrap-MS coupled with ion mobility separation enhances detection of trace impurities. For structural elucidation, tandem MS/MS with collision-induced dissociation (CID) fragments ions, while NMR cryoprobes improve sensitivity for low-concentration species .

Q. How can experimental designs minimize artifacts when studying metal-chelation mechanisms?

Include controls with metal-free buffers and competitive chelators (e.g., desferrioxamine). Use chelex-treated reagents to eliminate trace metals. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide quantitative binding affinities without extraction biases .

Q. What strategies improve reproducibility in multi-laboratory studies involving this compound?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: share raw spectra, chromatograms, and synthetic protocols via repositories like Chemotion or RADAR4Chem. Collaborative validation rounds using identical batches reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.